3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one

12-LOX inhibitor Cytotoxicity Type 1 Diabetes

ML127 is a high-purity (≥95%) 12/15-lipoxygenase inhibitor, ideal as a benchmark positive control in medicinal chemistry and target-engagement assays. Its well-documented cytotoxicity at higher concentrations and predicted affinity for >4,100 proteins make it the standard to beat when developing next-generation, highly selective 12-LOX inhibitors. It is the only effective probe for acute, dose-dependent 12-LOX inhibition in zebrafish models (IC50 0.34 μM). Choose ML127 as your reference compound to demonstrate improved selectivity indices and reduced off-target effects in your screening cascade.

Molecular Formula C14H8F3NO2S
Molecular Weight 311.28
CAS No. 851268-40-1
Cat. No. B2859139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one
CAS851268-40-1
Molecular FormulaC14H8F3NO2S
Molecular Weight311.28
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C14H8F3NO2S/c15-14(16,17)7-3-4-8-9(6-7)18-11(13(20)12(8)19)10-2-1-5-21-10/h1-6,20H,(H,18,19)
InChIKeyJUBOFCBKNISZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one (851268-40-1) Procurement Guide


3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one, commonly known as ML127, is a synthetic small molecule belonging to the hydroxyquinoline class [1]. It is a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), first identified in a screening program for type 1 diabetes targets [2]. Its structure combines a quinolinone core, a thiophene ring, and a trifluoromethyl group, features critical for its biological activity.

Why Generic Substitution Fails for ML127 Selection


Generic substitution among 12/15-LOX inhibitors is not scientifically valid due to profound differences in cellular toxicity, selectivity profiles, and pharmacokinetic properties [1]. While ML127 exhibits high potency against its target, it also demonstrates significant cytotoxicity at higher concentrations, a characteristic not shared by all in-class compounds. The molecular basis for this is a highly promiscuous binding profile, with ML127 predicted to interact with over 4,100 proteins, leading to off-target effects [1]. This directly contrasts with more selective inhibitors like ML351, which shows negligible toxicity and a far narrower off-target interaction profile. Therefore, a procurement decision based solely on nominal target potency without considering these critical safety and selectivity dimensions can lead to failed experimental outcomes.

Quantitative Evidence for ML127 Differentiation & Selection


Cellular Cytotoxicity Profile: ML127 vs. ML351 in Primary Mouse Islets

ML127 exhibits significant cytotoxicity at a concentration of 50 μmol/L in primary mouse islets, whereas the comparator ML351 shows no apparent toxicity under the same conditions [1]. This direct observation in a primary cell model is a critical differentiator for researchers planning cell-based assays or in vivo studies.

12-LOX inhibitor Cytotoxicity Type 1 Diabetes Islet biology

Predicted Proteome-Wide Selectivity: ML127 vs. ML351

Molecular docking studies predict that ML127 is a highly promiscuous inhibitor, interacting with a predicted 4,115 proteins in the human proteome. This is in stark contrast to ML351, which is predicted to interact with only 843 proteins [1]. The number of predicted off-target interactions for ML127 is approximately 4.9 times greater, explaining its observed cellular toxicity.

Polypharmacology Off-target prediction Drug selectivity

Potency Against 12-LOX: ML127 vs. the Advanced Probe ML355

In a comparative analysis of historical 12-LOX inhibitors, ML127 demonstrates an IC50 of 430 nM against human 12-LOX, making it less potent than the advanced chemical probe ML355, which has an IC50 of 290 nM [1]. However, ML127 is significantly more potent than many historical inhibitors, including nordihydroguaiaretic acid (NDGA, IC50 5100 nM) [1], validating its use as a moderately potent reference compound.

12-LOX inhibition Enzyme kinetics IC50

Differential Selectivity for ALOX12: ML127 vs. ML351

ML127 displays a clear selectivity for human ALOX12 over its zebrafish ortholog, Alox12. The human enzyme is inhibited with an IC50 of 1.0 µM, whereas the zebrafish enzyme's activity is only partially inhibited (Max inhibition 33%) with an IC50 of 0.34 µM [1]. Critically, the comparator ML351 shows no meaningful inhibition of either enzyme (IC50 >100 µM) [1], highlighting that ML127 retains a unique, albeit partial, activity profile for the zebrafish target.

ALOX12 Selectivity Enzyme inhibition Zebrafish model

Optimal Application Scenarios for ML127 Based on Proven Differentiation


As a Reference Compound for Cytotoxicity & Polypharmacology Studies

A procurement decision for ML127 is scientifically justified when it is used as a positive control or benchmark for cellular toxicity and off-target promiscuity. Its well-characterized profile of causing cytotoxicity at 50 μM in primary islets [1] and its predicted interaction with 4,115 proteins [1] makes it an ideal comparator when developing next-generation, highly selective 12-LOX inhibitors. In a screening cascade, a candidate compound that retains target potency but lacks the promiscuity of ML127 is likely to be a superior lead.

As a Functional Tool for Acute Target Engagement in Cross-Species Models

ML127 is a uniquely useful tool for acute target engagement studies in zebrafish models of disease. Unlike the more selective compound ML351, which is completely inactive against the zebrafish Alox12 enzyme, ML127 demonstrates partial but potent inhibition (IC50 0.34 μM, 33% max inhibition) [1]. A researcher requiring an immediate, dose-dependent effect on the 12-LOX pathway in zebrafish can only achieve this with ML127, not ML351, accepting the trade-off of its broader pharmacological profile.

As a Historical Benchmark in 12-LOX Inhibitor Development

For medicinal chemistry programs focused on 12-LOX, procuring ML127 serves as a standard historical benchmark. Its established IC50 of 430 nM against human 12-LOX defines a key performance milestone [1]. Any new chemical entity designed to be an improvement must surpass not only this potency but, more importantly, demonstrate a significantly higher selectivity index. ML127 thus provides a quantitative baseline to measure progress in the field, especially useful for structure-activity relationship (SAR) studies and patent filings.

Quote Request

Request a Quote for 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.